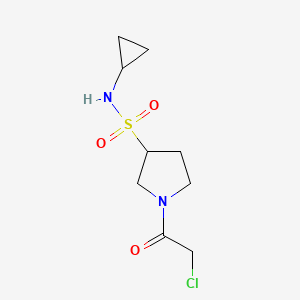
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloroacetyl group, a cyclopropyl group, and a pyrrolidine ring
准备方法
The synthesis of 1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of L-proline with chloroacetyl chloride in the presence of an acid-binding agent to form an intermediate, which is then further reacted with cyclopropylamine and sulfonamide . The reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and catalysts such as sulfuric acid .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and scalability .
化学反应分析
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with amines and alcohols, forming amides and esters
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. .
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the cleavage of the chloroacetyl group
Common reagents used in these reactions include chloroacetyl chloride, sulfuric acid, and various nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: It is employed in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The cyclopropyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
Chloroacetyl chloride: A simpler compound used as a reagent in the synthesis of more complex molecules
Sulfonamide derivatives: Compounds like sulfathiazole and sulfanilamide, which have different substituents and are used for various medicinal purposes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-(2-chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c10-5-9(13)12-4-3-8(6-12)16(14,15)11-7-1-2-7/h7-8,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMZNKRJHOSZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCN(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
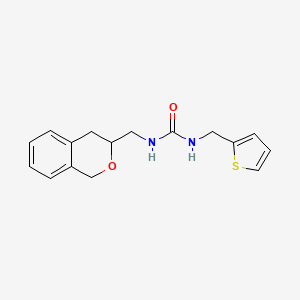
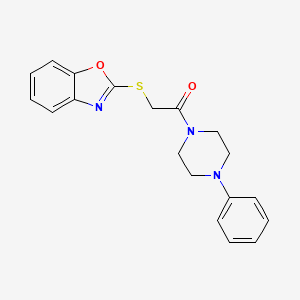
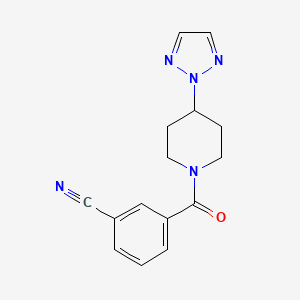
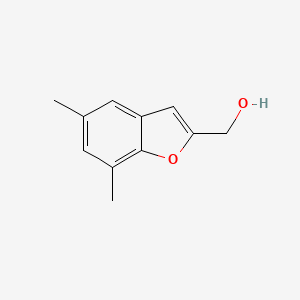
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)
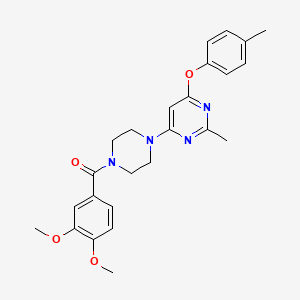
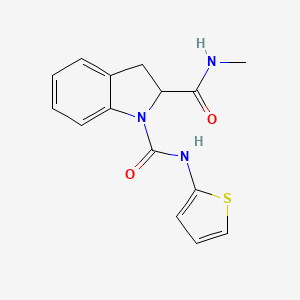
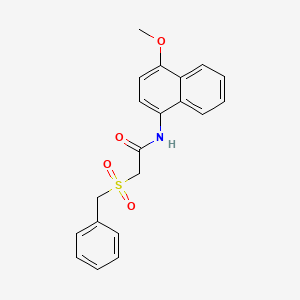
![Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B2431851.png)
![2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile](/img/structure/B2431852.png)
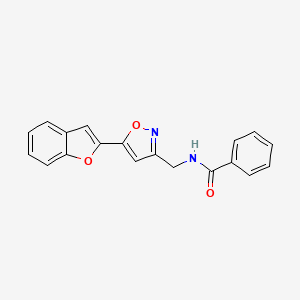

![2-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2431855.png)
![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2431857.png)
